(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile
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Description
(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Biological Activity
(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C11H14N2O2. It features an amino group and a nitrile group attached to a propanene backbone, with a 2,3-dimethoxyphenyl substituent. These structural components are critical for its biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The amino and nitrile groups can form hydrogen bonds with target enzymes or receptors.
- Modulation of Signaling Pathways : The compound may influence cellular processes by interacting with signaling molecules involved in inflammation and cancer progression.
Anticancer Activity
A study investigating structurally similar compounds highlighted their ability to inhibit cancer cell lines such as HeLa and MCF7. For instance:
- Compound Comparison : Compounds with similar structures exhibited IC50 values ranging from 1.35 µM to 2.59 µM against various cancer cell lines, indicating significant anticancer potential .
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 2.35 |
Compound B | MCF7 | 1.35 |
This compound | TBD | TBD |
Anti-inflammatory Activity
Research has indicated that compounds with similar structures can inhibit tumor necrosis factor (TNF), suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis and cachexia .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The following reactions are commonly involved:
- Oxidation : Converts the amino group to oximes.
- Reduction : Reduces the nitrile group to primary amines.
- Substitution : Methoxy groups can undergo nucleophilic substitution.
These reactions allow for the creation of various derivatives that may enhance biological activity .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |
InChI Key |
CSWRQFLOYNWXOC-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC#N)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.